molecular formula C21H19N3O2 B4395175 2-[(3-methylbenzoyl)amino]-N-(3-pyridinylmethyl)benzamide

2-[(3-methylbenzoyl)amino]-N-(3-pyridinylmethyl)benzamide

Cat. No. B4395175
M. Wt: 345.4 g/mol
InChI Key: LTBGRNHMIAPXEZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of organic compounds like "2-[(3-methylbenzoyl)amino]-N-(3-pyridinylmethyl)benzamide" involves complex reactions that are meticulously designed to achieve the desired molecule. While specific methods for the synthesis of this compound were not directly found, related literature on benzothiazoles and their derivatives provides insight into similar synthetic procedures that could be applicable. For instance, the synthesis of related compounds often involves steps such as cyclization, condensation, and functional group transformations, utilizing reagents that could include aniline hydrochloride, aqueous KOH solution, and various catalysts to facilitate the reactions (Yahyazadeh et al., 2004).

properties

IUPAC Name

2-[(3-methylbenzoyl)amino]-N-(pyridin-3-ylmethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2/c1-15-6-4-8-17(12-15)20(25)24-19-10-3-2-9-18(19)21(26)23-14-16-7-5-11-22-13-16/h2-13H,14H2,1H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTBGRNHMIAPXEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=CC=C2C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-methylbenzoyl)amino]-N-(3-pyridinylmethyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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